molecular formula C14H14BrNO2 B2718479 4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol CAS No. 763132-62-3

4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol

Cat. No.: B2718479
CAS No.: 763132-62-3
M. Wt: 308.175
InChI Key: YGTRENLQWRENHX-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol is a chemical compound with the CAS number 763132-62-3 and a molecular formula of C14H14BrNO2, corresponding to a molecular weight of 308.17 g/mol . Its structure features a phenolic bromobenzene ring linked by an aminomethyl bridge to a 4-methoxyphenyl group, making it a potential intermediate for synthesizing more complex chemical entities. The compound is associated with the MDL number MFCD05155001 . Researchers are advised to handle this material with appropriate care. Please refer to the product's Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-[(4-methoxyanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTRENLQWRENHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763132-62-3
Record name 4-BROMO-2-((4-METHOXYANILINO)METHYL)PHENOL
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Biological Activity

4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 4-bromo-2-hydroxybenzaldehyde and 4-methoxyphenylamine.
  • Reaction Conditions : The reaction is usually carried out under controlled conditions using solvents like THF or DMSO, often with the addition of catalysts such as triethylamine.
  • Purification : The final product is purified through recrystallization or chromatography to obtain a pure compound suitable for biological testing.

The compound exhibits various biological activities primarily attributed to its phenolic structure, which allows for interactions with biological targets such as enzymes and receptors. The presence of the bromo and methoxy groups enhances its lipophilicity and bioavailability.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in cells.

Test System IC50 (µM) Reference
DPPH Radical Scavenging25.0
ABTS Radical Scavenging30.5

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line Inhibition (%) at 50 µM Reference
MCF-7 (Breast)70
PC-3 (Prostate)65

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in cancer metabolism, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the inflammatory response and tumor progression.

Study on Antioxidant Effects

A study published in Molecules highlighted the antioxidant capacity of this compound using various assays, confirming its effectiveness in reducing oxidative damage in cellular models .

Anticancer Activity Assessment

A recent investigation assessed the anticancer properties of this compound against multiple cancer types. It was found to significantly reduce cell viability in vitro, suggesting its potential as a therapeutic agent .

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules, facilitating the development of new compounds with desired properties.

Biological Studies

In biological research, 4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol is utilized to explore enzyme inhibition and protein interactions. Its phenolic hydroxyl group is crucial for these interactions, making it a candidate for studying various biochemical pathways.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest it may serve as a precursor in drug development, particularly in the synthesis of anticancer agents due to its ability to inhibit specific cellular processes.

The biological activity of this compound is primarily linked to its interactions with molecular targets such as enzymes and receptors. Key findings include:

  • Anticancer Properties : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown IC50 values indicating effective growth inhibition:
    Cell LineIC50 Value (nM)
    SMMC-772188
    HepG2120
    MDA-MB-231150
  • Antimicrobial Activity : The compound also demonstrates antimicrobial properties against several bacterial strains:
    Bacterial StrainMIC (μg/mL)
    Staphylococcus aureus46.9
    Escherichia coli93.7

Xenograft Tumor Models

In vivo studies using xenograft models have revealed that treatment with this compound significantly inhibits tumor growth, suggesting its potential as an anticancer agent. These studies are critical for understanding the pharmacodynamics and therapeutic efficacy of the compound in living organisms.

Cell Cycle Analysis

Flow cytometry analysis has shown that treatment with this compound leads to G0/G1 phase arrest in cancer cells. This finding indicates a mechanism for its antiproliferative effects, providing insights into how it may disrupt cancer cell cycle progression.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and low toxicity in normal cells. This profile enhances its potential for therapeutic applications in oncology, where selective targeting of cancer cells is crucial.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Bromophenol Derivatives
Compound Name Substituent at Position 2 Functional Group Key Structural Notes Reference
4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol [(4-Methoxyphenyl)amino]methyl Secondary amine Electron-donating methoxy group enhances ligand stability -
4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol (4-Chlorophenyl)iminomethyl Schiff base (imine) Chloro substituent increases electrophilicity; forms stable metal complexes
4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol (3,4-Dimethylphenyl)iminomethyl Schiff base Steric hindrance from methyl groups affects coordination geometry
4-Bromo-2-(thiophen-2-yl-imino)methylphenol Thiophen-2-yl-iminomethyl Schiff base Thiophene enhances π-conjugation; used in antimicrobial studies
4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol [(4-Bromophenyl)amino]methyl Secondary amine Dual bromo/methoxy substitution alters solubility

Key Observations :

  • Functional Group Impact : Schiff base analogs (imine linkages) exhibit stronger coordination capabilities with transition metals compared to secondary amines, as seen in their use as ligands for Cu(II) and Zn(II) complexes .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility in polar solvents, while electron-withdrawing groups (e.g., chloro) enhance stability in acidic conditions .

Key Observations :

  • Condensation Reactions : Schiff bases are typically synthesized via acid-catalyzed condensation of aldehydes and amines, while secondary amines may require reductive amination .
  • Yield Optimization: Higher yields (e.g., 63% in ) are achieved with stoichiometric control and polar protic solvents like methanol.

Key Observations :

  • Antimicrobial Activity : Thiophene-containing Schiff bases show broad-spectrum activity due to enhanced membrane permeability .
  • Antifouling Applications : Halogenated derivatives (e.g., chloro, bromo) exhibit synergy with metal ions, reducing biofouling in marine environments .

Physical and Spectroscopic Properties

  • Bond Lengths : In related Schiff bases, C=N bond lengths range from 1.269–1.283 Å, slightly longer than typical imine bonds due to resonance effects .
  • Spectroscopic Signatures :
    • IR : Secondary amines show N-H stretches at ~3300 cm⁻¹, while Schiff bases exhibit C=N stretches at ~1600 cm⁻¹ .
    • NMR : Methoxy groups resonate at δ 3.7–3.9 ppm in ¹H NMR, and bromo substituents deshield adjacent protons .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Bromination : Introduce bromine at the para position of a phenolic precursor using reagents like N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–5°C in DMF) .

Schiff base formation : React the brominated phenol with 4-methoxyaniline in the presence of a dehydrating agent (e.g., acetic acid or molecular sieves) to form the imine linkage. Reaction efficiency depends on solvent polarity (e.g., ethanol or methanol) and pH (~5–6) to avoid hydrolysis .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of phenol to aniline) and reaction time (12–24 hrs) to maximize yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • FTIR : Identify the phenolic O-H stretch (~3200–3500 cm⁻¹), C-Br stretch (~560–600 cm⁻¹), and C=N (imine) stretch (~1620–1640 cm⁻¹) .
  • NMR : In 1H^1H-NMR, the methoxy group (-OCH3_3) resonates at δ 3.7–3.9 ppm, while the aromatic protons adjacent to bromine show deshielding (δ 7.2–7.8 ppm). 13C^{13}C-NMR confirms the imine carbon (~150–160 ppm) .
  • UV-Vis : Monitor π→π* transitions in the aromatic and imine moieties (λ~250–300 nm) to assess electronic properties .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Setup : Use B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). This predicts electrophilic/nucleophilic sites and charge distribution .
  • Reactivity Insights : Simulate Fukui indices to identify regions prone to nucleophilic attack (e.g., bromine-substituted aromatic ring) or hydrogen bonding (phenolic -OH group) .
  • Validation : Cross-validate computational results with experimental data (e.g., XRD bond lengths, UV-Vis spectra) to refine models .

Q. What strategies resolve contradictions between experimental and theoretical data in crystallographic studies of this compound?

  • Methodological Answer :

  • Discrepancy Sources : Differences may arise from crystal packing effects (e.g., intermolecular H-bonds) or dynamic motions (e.g., methoxy group rotation) not captured in static DFT models .
  • Resolution :

Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···π, Br···H) using software like CrystalExplorer .

Refine crystallographic data with SHELXL, incorporating anisotropic displacement parameters for heavy atoms (Br, O) .

Compare experimental XRD bond angles/distances with DFT-optimized geometries to identify steric or electronic outliers .

Q. How does the compound’s structure influence its biological activity (e.g., antimicrobial or enzyme inhibition)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • The bromine atom enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • The imine group (-N=CH-) may chelate metal ions in enzyme active sites (e.g., metalloproteases), disrupting catalytic activity .
  • Experimental Design :

Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays.

Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., β-lactamases) .

Methodological Challenges and Solutions

Q. What are the limitations of crystallographic refinement for this compound, and how can they be addressed?

  • Challenges :

  • Disorder in the methoxy group : Rapid rotation leads to poor electron density resolution .
  • Twinned crystals : Common in brominated aromatics, causing overlapping reflections .
    • Solutions :
  • Use SHELXD for twin-law identification and SHELXL for HKLF5 refinement to deconvolute overlapping data .
  • Apply restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters .

Q. How can researchers analyze non-ideal behavior in physicochemical studies (e.g., ultrasonic velocity in solvent mixtures)?

  • Methodological Answer :

  • Non-Ideality Metrics : Calculate deviations between experimental and theoretical ultrasonic velocities (e.g., Nomoto’s relation) in dioxane-water mixtures. Use Rao’s specific velocity relation to assess molecular packing efficiency .
  • Molecular Interaction Analysis :
  • Compute excess parameters (e.g., excess adiabatic compressibility) to quantify H-bonding or dipole-dipole interactions .
  • Correlate with FTIR shifts (e.g., O-H stretching frequency changes) to validate solvent-solute interactions .

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